molecular formula C14H20ClNO4S B4132007 4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-2,6-dimethylmorpholine

4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-2,6-dimethylmorpholine

Cat. No.: B4132007
M. Wt: 333.8 g/mol
InChI Key: MOFCHEKCLKQQRG-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-2,6-dimethylmorpholine is a sulfonamide derivative featuring a morpholine core substituted with methyl groups at positions 2 and 6. The benzenesulfonyl moiety attached to the morpholine’s nitrogen (position 4) contains three substituents: a chlorine atom at position 5, a methoxy group at position 2, and a methyl group at position 4 of the benzene ring. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

4-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO4S/c1-9-5-13(19-4)14(6-12(9)15)21(17,18)16-7-10(2)20-11(3)8-16/h5-6,10-11H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFCHEKCLKQQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-2,6-dimethylmorpholine typically involves multiple steps. One common method includes the sulfonylation of a morpholine derivative with a chlorinated aromatic sulfonyl chloride. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-2,6-dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The aromatic ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related molecules from the evidence, focusing on substituents, molecular properties, and applications.

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituents (Benzenesulfonyl/Morpholine) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
Target Compound Benzenesulfonyl: 5-Cl, 2-OCH3, 4-CH3; Morpholine: 2,6-dimethyl C₁₄H₂₀ClNO₄S 333.52 Potential medicinal chemistry applications
4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride Benzenesulfonyl: 4-Br; Morpholine: 2,6-dimethyl, hydrochloride C₁₀H₁₁ClO₅S 278.71 Organic synthesis building block
4-(5-Cl-2-hydroxybenzylidene-amino)-N-(4,6-dimethylpyrimidin-2-yl)-benzenesulfonamide Benzenesulfonamide with hydroxy and pyrimidinyl groups C₁₉H₁₇ClN₄O₃S 424.88 Structural stability (X-ray data), biological activity
4-(4,5-Dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide Morpholine with imidazolyl group, hydrobromide C₉H₁₇BrN₂O 273.15 Medicinal chemistry, catalytic properties

Key Insights from Comparison:

Substituent Effects on Molecular Weight and Reactivity: The target compound (333.52 g/mol) has a higher molecular weight than the bromophenyl analog (278.71 g/mol) due to its additional methoxy and methyl groups on the benzene ring. The hydrobromide salt in (273.15 g/mol) highlights how counterions (e.g., Br⁻ vs. Cl⁻) can influence solubility and stability in drug formulations .

Structural and Functional Differences :

  • Target vs. EN300-633486 : The target’s methoxy and methyl groups introduce steric hindrance and electron-donating effects, which may alter binding affinity in biological systems compared to the simpler bromophenyl analog .
  • Target vs. Hydroxy-Substituted Sulfonamide () : Replacing the hydroxy group with methoxy reduces hydrogen-bonding capacity but increases metabolic stability, a critical factor in drug design .
  • Imidazolyl Morpholine () : The imidazole ring in this analog provides a basic nitrogen, enabling interactions with acidic residues in enzymes—a feature absent in the target compound .

’s bromophenyl derivative is primarily a synthetic intermediate, emphasizing the role of substituents in directing compounds toward specific applications .

Research Findings and Limitations

  • Structural Data : X-ray crystallography of the hydroxy-substituted analog () revealed a planar sulfonamide group (mean σ(C–C) = 0.004 Å), suggesting rigidity that could enhance target binding. The target compound’s methoxy group may disrupt this planarity, affecting bioactivity .
  • Synthetic Utility : Morpholine derivatives like those in and are widely used in fragment-based drug discovery due to their modular synthesis. The target compound’s complexity may limit scalability compared to simpler analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-2,6-dimethylmorpholine
Reactant of Route 2
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4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-2,6-dimethylmorpholine

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